molecular formula C20H20BrOP B044515 (2-Hydroxyethyl)triphenylphosphonium bromide CAS No. 7237-34-5

(2-Hydroxyethyl)triphenylphosphonium bromide

Cat. No. B044515
CAS RN: 7237-34-5
M. Wt: 387.2 g/mol
InChI Key: QZJOQNHOOVSESC-UHFFFAOYSA-M
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Description

“(2-Hydroxyethyl)triphenylphosphonium Bromide” is a chemical compound with the CAS number 7237-34-5 . It is commonly used as a Wittig reagent and has cytotoxic activity against the growth of tissue culture cells originating from human epidermoid carcinoma of the nasopharynx (KB) .


Molecular Structure Analysis

The molecular formula of “(2-Hydroxyethyl)triphenylphosphonium bromide” is C20H20BrOP . Its molecular weight is 389.27 .


Chemical Reactions Analysis

This compound is involved in the olefination of activated imines . It can also be used as a modifier of PET nanocomposite fibers with functionalized multiwalled carbon nanotubes .


Physical And Chemical Properties Analysis

“(2-Hydroxyethyl)triphenylphosphonium bromide” appears as a white powder . It has a melting point of 217-219 °C (lit.) . It’s also hygroscopic .

Scientific Research Applications

Olefination of Activated Imines

(2-Hydroxyethyl)triphenylphosphonium bromide: is utilized as a reactant in the olefination process of activated imines . This application is significant in organic synthesis, particularly in the formation of carbon-carbon double bonds. The compound’s ability to facilitate the addition of an ethylene group to an imine allows for the synthesis of various olefins, which are crucial in the production of pharmaceuticals and agrochemicals.

Modifier of PET Nanocomposite Fibers

This compound serves as a modifier for polyethylene terephthalate (PET) nanocomposite fibers . By incorporating functionalized multiwalled carbon nanotubes, the modified fibers exhibit enhanced mechanical properties and electrical conductivity. These modified fibers have potential applications in the development of advanced materials for electronic textiles and filtration membranes.

C-C Bond Formation

The phosphonium bromide is a key reagent in C-C bond formation reactions . Its role in facilitating the coupling of two carbon atoms is vital in constructing complex molecular architectures. This property is extensively used in medicinal chemistry for the creation of diverse molecular scaffolds.

Phase Transfer Catalysis

(2-Hydroxyethyl)triphenylphosphonium bromide: can act as a phase transfer catalyst . In this role, it facilitates the transfer of a reactant from one phase into another where the reaction occurs. This application is particularly useful in processes where reactants are in different phases and are otherwise difficult to mix.

Ionic Liquid Precursor

The compound can be used as a precursor for the synthesis of ionic liquids . Ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for various applications, including green chemistry and electrochemistry.

Safety and Hazards

This compound is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369937
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethyl)triphenylphosphonium bromide

CAS RN

7237-34-5
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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